molecular formula C12H12O3 B13067908 2-Oxo-2-(1-phenylcyclobutyl)acetic acid

2-Oxo-2-(1-phenylcyclobutyl)acetic acid

Katalognummer: B13067908
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: RBLKZIGPIHJNOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-(1-phenylcyclobutyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a phenyl group attached to a cyclobutyl ring, which is further connected to an oxoacetic acid moiety. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl phenyl ketone with oxalic acid in the presence of a suitable catalyst. The reaction conditions typically include maintaining a temperature range of 20-25°C and using a solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar reaction conditions and reagents. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration.

Analyse Chemischer Reaktionen

2-Oxo-2-(1-phenylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(1-phenylcyclobutyl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclobutyl group provides unique steric and electronic effects, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-oxo-2-(1-phenylcyclobutyl)acetic acid

InChI

InChI=1S/C12H12O3/c13-10(11(14)15)12(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)

InChI-Schlüssel

RBLKZIGPIHJNOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.